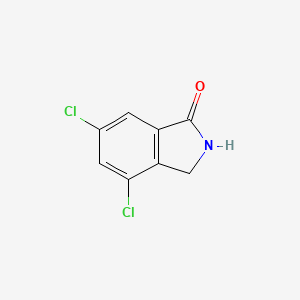

4,6-Dichloroisoindolin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

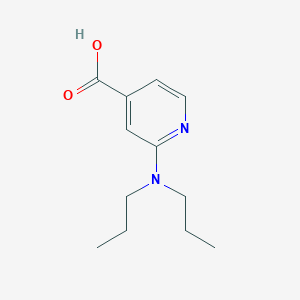

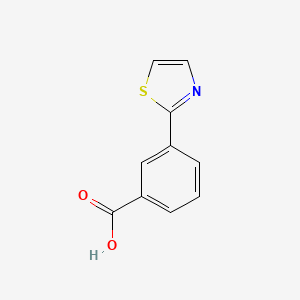

4,6-Dichloroisoindolin-1-one is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis. For instance, the first paper describes the synthesis of 3-Isobutyl-4,5-dimethylisoindolin-1-one, a compound that shares the isoindolin-1-one core structure with 4,6-Dichloroisoindolin-1-one but has different substituents on the isoindoline ring . The second paper discusses the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines, which, while not the same, indicates the potential reactivity of the 4,6-dichloro moiety in related heterocyclic compounds .

Synthesis Analysis

The synthesis of related isoindolin-1-one derivatives involves non-regioselective methods, as indicated by the synthesis of 3-Isobutyl-4,5-dimethylisoindolin-1-one . The exact synthesis of 4,6-Dichloroisoindolin-1-one is not detailed, but the methodologies used for similar compounds suggest that a variety of synthetic routes could be possible, potentially involving palladium-catalyzed cross-coupling reactions as seen in the synthesis of 4,6-disubstituted pyrimidines .

Molecular Structure Analysis

The molecular structure of compounds similar to 4,6-Dichloroisoindolin-1-one can be determined using spectroscopic methods, as demonstrated in the first paper . Although the exact structure of 4,6-Dichloroisoindolin-1-one is not provided, it can be inferred that it would consist of an isoindolin-1-one core with two chlorine atoms at the 4 and 6 positions of the aromatic ring.

Chemical Reactions Analysis

The chemical reactivity of the 4,6-dichloro moiety in heterocyclic compounds is highlighted in the second paper, where 4,6-dichloro-2-(4-morpholinyl)pyrimidine undergoes selective and sequential palladium-catalyzed cross-coupling reactions . This suggests that 4,6-Dichloroisoindolin-1-one could also participate in similar cross-coupling reactions, allowing for the introduction of various substituents at the 4 and 6 positions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4,6-Dichloroisoindolin-1-one are not directly reported in the provided papers, the properties of similar compounds can provide some insight. Typically, the presence of chlorine atoms would influence the compound's polarity, reactivity, and potentially its boiling and melting points. The isoindolin-1-one core is likely to contribute to the compound's stability and reactivity profile, particularly in the context of biological systems or as an intermediate in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Ligand Potential

A study by Sharma and Sharma (2014) explored the use of substituted 4,6-dichloroindole-2-carboxylic acid analogs in anticonvulsant drug development. They used quantitative structure–activity relationship (QSAR) studies to identify potential therapeutic ligands for the glycine binding site of the N-methyl-d-aspartate receptor. This work indicates the potential of 4,6-dichloroisoindolin-1-one derivatives in the development of anticonvulsant drugs (Sharma & Sharma, 2014).

Anti-Plasmodium Properties

Mahmud, Shallangwa, and Uzairu (2020) conducted QSAR and molecular docking studies on 1,3-dioxoisoindoline-4-aminoquinolines. They demonstrated that these compounds have potential as antiplasmodium agents, indicating a role for 4,6-dichloroisoindolin-1-one derivatives in malaria treatment (Mahmud, Shallangwa, & Uzairu, 2020).

Plant Growth Regulation

Reinecke (2004) studied the role of 4-chloroindole-3-acetic acid, a compound related to 4,6-dichloroisoindolin-1-one, in plant growth. This work contributes to understanding how halogenated auxins, like 4,6-dichloroisoindolin-1-one, can influence plant development (Reinecke, 2004).

Antimicrobial Activity

Bedair et al. (2006) explored the antimicrobial properties of compounds derived from (dioxoisoindolin-2-yl)phenylacetic acid. Their research demonstrates the potential of 4,6-dichloroisoindolin-1-one derivatives in antimicrobial drug development (Bedair et al., 2006).

Antiproliferative Activity Against Cancer Cells

Lin et al. (2013) synthesized indolin-2-one derivatives and evaluated their antiproliferative activity against cancer cell lines, indicating the potential of 4,6-dichloroisoindolin-1-one in cancer treatment (Lin et al., 2013).

AChE Inhibition in Alzheimer's Treatment

Andrade-Jorge et al. (2018) studied the inhibition of acetylcholinesterase (AChE) by dioxoisoindolines, suggesting the potential use of 4,6-dichloroisoindolin-1-one derivatives in Alzheimer's disease treatment (Andrade-Jorge et al., 2018).

Inhibitors of Carbonic Anhydrase

Sethi et al. (2013) investigated derivatives of 4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl benzenesulfonamide as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes (Sethi et al., 2013).

Eigenschaften

IUPAC Name |

4,6-dichloro-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-2H,3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNMVGPIDSWXTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2Cl)Cl)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611115 |

Source

|

| Record name | 4,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloroisoindolin-1-one | |

CAS RN |

74572-30-8 |

Source

|

| Record name | 4,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74572-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)

![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)

![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)